molecular formula C11H17ClN4 B1467516 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane CAS No. 1249645-44-0

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane

Cat. No.: B1467516
CAS No.: 1249645-44-0
M. Wt: 240.73 g/mol
InChI Key: JWCOGMYSZJWPEJ-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by its molecular structure, which includes a pyrimidinyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyrimidinyl precursor. One common approach is the reaction of 6-chloro-2-methylpyrimidin-4-ol with a suitable amine under controlled conditions to form the diazepane ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological assays to study receptor interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

  • 1-(6-chloro-2-methylpyrimidin-4-yl)piperidine-4-carboxylic acid

  • Pyrimidinamine derivatives

  • Pyrimidin-4-amine derivatives

This comprehensive overview provides a detailed understanding of 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3C_{12}H_{16}ClN_3, with a specific focus on its unique diazepane and pyrimidine moieties that contribute to its biological profile.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. The following sections detail its pharmacological effects:

Pharmacological Effects

  • Antitumor Activity :
    • Studies have shown that compounds with similar structures exhibit potent antitumor activity. For instance, derivatives containing pyrimidine rings have been identified as effective Src/Abl kinase inhibitors, demonstrating significant antiproliferative effects against various cancer cell lines .
  • Receptor Binding Affinity :
    • The compound has been noted for its binding affinity to various receptors, including corticotropin-releasing factor (CRF) receptors. A related compound demonstrated an IC50 of 9.5 nM for CRF receptor binding, indicating potential for therapeutic applications in stress-related disorders .
  • Metabolic Stability :
    • Structure-activity relationship studies suggest that modifications to the pyrimidine moiety can enhance metabolic stability, which is crucial for maintaining therapeutic efficacy in vivo .

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of pyrimidine derivatives revealed that compounds similar to this compound showed significant inhibition of tumor growth in xenograft models. The study emphasized the importance of the chloro substituent in enhancing cytotoxicity against cancer cells .

Case Study 2: CRF Receptor Antagonism

In a pharmacological evaluation, a related compound was tested for its ability to antagonize CRF receptors in vivo. The results indicated that administration led to reduced levels of adrenocorticotropic hormone (ACTH), suggesting potential use in treating anxiety and depression-related disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds. The following table summarizes key findings related to structural modifications:

ModificationEffect on ActivityReference
Chloro groupIncreases receptor binding affinity
Methyl groupEnhances metabolic stability
Diazepane ringImparts structural rigidity

Properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-9-13-10(12)8-11(14-9)16-5-3-4-15(2)6-7-16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOGMYSZJWPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCCN(CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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